molecular formula C16H24N2O3 B13514476 tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate

tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate

Cat. No.: B13514476
M. Wt: 292.37 g/mol
InChI Key: RWSUTQQTBOCUCF-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and a piperidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylpiperidine derivative. One common method involves the use of tert-butyl carbamate and 4-(4-hydroxypiperidin-1-yl)phenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry: tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable in the design of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

  • tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate
  • tert-butyl N-[4-(4-aminomethyl)phenyl]carbamate
  • tert-butyl N-[4-(4-hydroxycyclohexyl)phenyl]carbamate

Comparison: tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate is unique due to the presence of the piperidine ring with a hydroxyl group, which imparts specific chemical and biological properties. In contrast, similar compounds may have different substituents on the phenyl ring or different ring structures, leading to variations in their reactivity and applications .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-12-4-6-13(7-5-12)18-10-8-14(19)9-11-18/h4-7,14,19H,8-11H2,1-3H3,(H,17,20)

InChI Key

RWSUTQQTBOCUCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCC(CC2)O

Origin of Product

United States

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